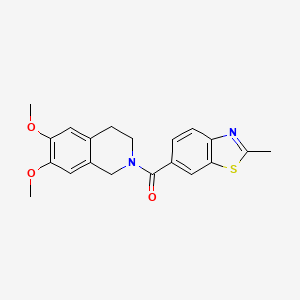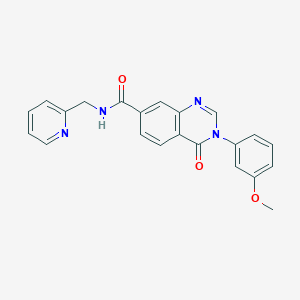![molecular formula C16H14FN3O2 B12169641 8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide](/img/structure/B12169641.png)
8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide is a synthetic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a fluorine atom, a hydroxyl group, and a pyrrole moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
准备方法
合成路线和反应条件
8-氟-4-羟基-N-[2-(1H-吡咯-1-基)乙基]喹啉-3-甲酰胺的合成通常涉及多个步骤,从市售的前体开始。一种常见的合成路线包括以下步骤:
喹啉核的形成: 喹啉核可以通过弗里德兰德合成法合成,该方法涉及在酸性或碱性催化剂的存在下,将苯胺衍生物与酮进行缩合。
氟原子的引入: 氟原子可以通过使用选择性氟化试剂(如 Selectfluor 或 N-氟苯磺酰亚胺 (NFSI))进行亲电氟化反应引入。
羟基化: 羟基可以通过使用过氧化氢或间氯过氧苯甲酸 (m-CPBA) 等氧化剂进行羟基化反应引入。
吡咯取代: 吡咯部分可以通过亲核取代反应连接,其中适当的吡咯衍生物与喹啉中间体反应。
酰胺化: 最后一步涉及使用碳二亚胺或 EDCI (1-乙基-3-(3-二甲氨基丙基)碳二亚胺) 等偶联剂进行酰胺化反应形成酰胺基团。
工业生产方法
该化合物的工业生产可能涉及优化上述合成步骤,以提高产率和纯度。可以使用连续流动合成技术和自动化反应器等技术来有效地扩大生产规模。
化学反应分析
反应类型
8-氟-4-羟基-N-[2-(1H-吡咯-1-基)乙基]喹啉-3-甲酰胺可以发生各种化学反应,包括:
氧化: 羟基可以使用 PCC (吡啶氯铬酸盐) 或琼斯试剂等氧化剂氧化为羰基。
还原: 酰胺基团可以使用氢化锂铝 (LAH) 或硼烷等还原剂还原为胺。
取代: 在适当的条件下,氟原子可以用其他亲核试剂取代,例如使用格氏试剂或有机锂化合物。
常用试剂和条件
氧化: PCC,琼斯试剂,m-CPBA
还原: LAH,硼烷
取代: 格氏试剂,有机锂化合物
主要产物
氧化: 形成喹啉-4-酮衍生物
还原: 形成胺衍生物
取代: 形成各种取代喹啉衍生物
科学研究应用
8-氟-4-羟基-N-[2-(1H-吡咯-1-基)乙基]喹啉-3-甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 由于其与生物靶标相互作用的能力,研究其作为抗菌剂和抗癌剂的潜力。
医学: 探索其在治疗各种疾病(包括感染和癌症)中的治疗潜力。
工业: 用于开发新材料,以及作为合成功能化喹啉衍生物的前体。
作用机制
8-氟-4-羟基-N-[2-(1H-吡咯-1-基)乙基]喹啉-3-甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶和受体结合,抑制它们的活性并破坏细胞过程。例如,它可以抑制 DNA 旋转酶或拓扑异构酶,从而抑制微生物细胞中的 DNA 复制和细胞分裂。在癌细胞中,它可以通过激活 caspase 途径诱导凋亡。
相似化合物的比较
类似化合物
4-羟基喹啉-3-甲酰胺: 缺少氟和吡咯取代基,导致不同的化学和生物学性质。
8-氟喹啉-3-甲酰胺: 缺少羟基和吡咯基团,影响其反应性和与生物靶标的相互作用。
4-羟基-N-[2-(1H-吡咯-1-基)乙基]喹啉-3-甲酰胺: 缺少氟原子,这可能会影响其化学稳定性和生物活性。
独特性
8-氟-4-羟基-N-[2-(1H-吡咯-1-基)乙基]喹啉-3-甲酰胺的独特性在于它同时存在三种官能团(氟、羟基和吡咯),这有助于其独特的化学反应性和潜在的生物活性。这些基团的组合允许与分子靶标发生多种相互作用,使其成为各种研究应用的多功能化合物。
属性
分子式 |
C16H14FN3O2 |
|---|---|
分子量 |
299.30 g/mol |
IUPAC 名称 |
8-fluoro-4-oxo-N-(2-pyrrol-1-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H14FN3O2/c17-13-5-3-4-11-14(13)19-10-12(15(11)21)16(22)18-6-9-20-7-1-2-8-20/h1-5,7-8,10H,6,9H2,(H,18,22)(H,19,21) |
InChI 键 |
FEDFDBUDTNRUKB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C=C1)CCNC(=O)C2=CNC3=C(C2=O)C=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12169564.png)
![2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B12169565.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12169569.png)
methanone](/img/structure/B12169576.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(2-methoxyphenyl)propan-1-one](/img/structure/B12169582.png)
![N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B12169584.png)

![methyl 3-{[(4-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]amino}benzoate](/img/structure/B12169602.png)
![3-(3-chlorophenyl)-1-methyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12169615.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12169629.png)
![1-Naphthalenol, 4-[[4-(trifluoromethyl)phenyl]azo]-](/img/structure/B12169635.png)
![N-(naphthalen-1-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B12169645.png)

